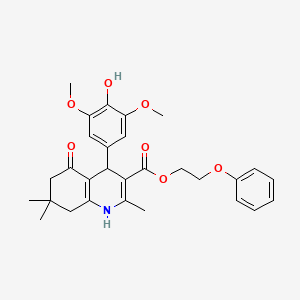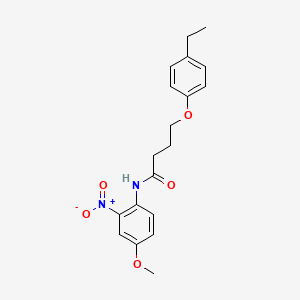![molecular formula C18H19ClN2O3 B4881703 N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of biomedicine.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a wide range of potential applications in scientific research, particularly in the field of biomedicine. Some of the key areas of research where this compound A has been investigated include cancer research, inflammation research, and neurodegenerative disease research.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, this compound A has been found to inhibit the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. This inhibition of IKKβ activity leads to a reduction in the expression of pro-inflammatory cytokines, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound A has been found to have a number of biochemical and physiological effects, particularly in the context of inflammation. For example, this compound A has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, this compound A has been found to reduce the activity of certain immune cells, such as macrophages and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A for lab experiments is its specificity for the IKKβ enzyme. This specificity allows for more precise investigation of the role of this enzyme in cellular signaling pathways. Additionally, this compound A has been found to be relatively non-toxic, which makes it a useful tool for in vitro and in vivo experiments. However, one limitation of this compound A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A. One area of interest is the potential use of this compound A in the treatment of cancer. Specifically, this compound A has been found to inhibit the growth of certain cancer cell lines in vitro, and further research is needed to investigate its potential as an anti-cancer agent. Additionally, this compound A has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to investigate the potential side effects of this compound A, particularly in the context of long-term use.
Synthesemethoden
The synthesis of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with N-(4-aminophenyl)propanamide to form this compound A.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-4-6-14(7-5-13)21-18(23)11-24-15-8-9-16(19)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEACNMDCPKBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)
![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)




![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)